[(4-Chlorobenzyl)amino]acetonitrile
Description
[(4-Chlorobenzyl)amino]acetonitrile (chemical formula: C₁₇H₁₅ClN₃), also known as [Benzyl-(4-chlorobenzyl)-amino]acetonitrile hydrochloride (compound 8 in ), is a tertiary amine derivative synthesized via nucleophilic substitution. The compound features a 4-chlorobenzyl group attached to a benzylamino-acetonitrile backbone. Key properties include:
- Molecular weight: 271.1 g/mol (free base), 308.5 g/mol (hydrochloride salt).
- Melting point: 124°C (hydrochloride salt) .
- Synthesis: Reacting a secondary amine (e.g., benzyl-(4-chlorobenzyl)amine) with chloroacetonitrile in the presence of triethylamine (TEA), followed by purification via flash chromatography .
Its structure was confirmed by ¹H/¹³C NMR and HRMS (observed m/z: 271.0984 for [M+H]⁺) .
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.635 |
IUPAC Name |
2-[(4-chlorophenyl)methylamino]acetonitrile |
InChI |
InChI=1S/C9H9ClN2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,12H,6-7H2 |
InChI Key |
ODPZMMMWKYDTMZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCC#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Benzyl Substituents
Table 1: Comparison of Chlorobenzyl-Acetonitrile Derivatives
Key Observations :
- Substituent Position : The 4-chloro derivative (compound 8 ) exhibits a higher melting point (124°C) than the 3-chloro analogue (120°C), suggesting enhanced crystallinity due to symmetry .
- Synthetic Efficiency : The indole-containing derivative (compound 9 ) achieves the highest yield (80%), likely due to favorable steric and electronic effects during alkylation .
Functional Group Variations: Amino-Acetonitrile Derivatives
Table 2: Comparison of Amino-Acetonitrile Analogues
Key Observations :
- Bioactivity: The amino group in this compound enhances interaction with biological targets (e.g., neurokinin receptors) compared to non-amino derivatives like 4-chlorobenzyl cyanide .
- Solubility: Methoxy-substituted derivatives (e.g., [(4-Methoxyphenyl)amino]acetonitrile) may exhibit improved solubility in polar solvents due to the electron-donating methoxy group .
Table 3: Antimicrobial and Antifungal Activities
Key Observations :
- Antifungal Potency : The 4-chlorobenzyl moiety in benzimidazole derivatives () outperforms carbendazim (a commercial fungicide), likely due to enhanced lipophilicity and membrane penetration .
- Broad-Spectrum Activity : Triazole derivatives with 4-chlorobenzyl groups exhibit dual antibacterial and antifungal effects, attributed to their ability to disrupt microbial enzyme systems .
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